molecular formula C12H20O2 B3048631 5-Octylfuran-2(5H)-one CAS No. 17756-68-2

5-Octylfuran-2(5H)-one

Cat. No.: B3048631
CAS No.: 17756-68-2
M. Wt: 196.29 g/mol
InChI Key: BWXCHUAWFSHXMU-UHFFFAOYSA-N
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Description

5-Octylfuran-2(5H)-one: is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products The structure of this compound consists of a furan ring with an octyl side chain attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of octyl-substituted precursors under acidic or basic conditions. For example, the reaction of octyl-substituted acetoacetate with an acid catalyst can yield the desired furanone. Another method involves the use of palladium-catalyzed coupling reactions to introduce the octyl group onto the furanone ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Octylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: 5-Octylfuran-2(5H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown potential in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine: The compound’s biological activity also extends to potential therapeutic applications. Research is ongoing to explore its use in treating infections and other medical conditions.

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component. Its pleasant aroma makes it valuable in the production of perfumes and food additives.

Mechanism of Action

The mechanism of action of 5-Octylfuran-2(5H)-one involves its interaction with cellular targets, leading to various biological effects. The compound can disrupt cell membranes, inhibit enzyme activity, and interfere with metabolic pathways. These actions contribute to its antimicrobial and antifungal properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s lipophilic nature allows it to integrate into cell membranes and exert its effects.

Comparison with Similar Compounds

    5-Hydroxy-2(5H)-furanone: Known for its role in flavor and fragrance industries.

    5-Methylfuran-2(5H)-one: Used in organic synthesis and as a flavoring agent.

    5-Phenylfuran-2(5H)-one: Studied for its potential biological activities.

Uniqueness: 5-Octylfuran-2(5H)-one stands out due to its long octyl side chain, which imparts unique lipophilic properties. This characteristic enhances its ability to interact with lipid membranes and makes it a valuable compound for applications requiring membrane integration. Additionally, its antimicrobial and antifungal properties make it a promising candidate for developing new therapeutic agents.

Properties

IUPAC Name

2-octyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCHUAWFSHXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938960
Record name 5-Octylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17756-68-2, 58949-91-0
Record name 5-Octyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17756-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Octylfuran-2(5H)-one
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Record name (1)-5-Octylfuran-2(5H)-one
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Record name 5-Octylfuran-2(5H)-one
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Record name 5-octylfuran-2(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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